molecular formula C8H10FNO B592510 3-Fluoro-2-methoxy-5-methylaniline CAS No. 1764-81-4

3-Fluoro-2-methoxy-5-methylaniline

Cat. No.: B592510
CAS No.: 1764-81-4
M. Wt: 155.172
InChI Key: SNLWKSGFPLLESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-2-methoxy-5-methylaniline: is an organic compound with the molecular formula C8H10FNO It is a derivative of aniline, featuring a fluorine atom, a methoxy group, and a methyl group attached to the benzene ring

Scientific Research Applications

3-Fluoro-2-methoxy-5-methylaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-methoxy-5-methylaniline can be achieved through several methods. One common approach involves the nitration of 3-fluoro-2-methoxy-5-methylbenzene, followed by reduction to obtain the desired aniline derivative. The nitration step typically uses a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-methoxy-5-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it to the corresponding amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is often used.

    Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives and other substituted products.

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-2-methylaniline
  • 3-Fluoro-2-methoxy-4-methylaniline
  • 2-Fluoro-5-methylaniline

Uniqueness

3-Fluoro-2-methoxy-5-methylaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

IUPAC Name

3-fluoro-2-methoxy-5-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c1-5-3-6(9)8(11-2)7(10)4-5/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNLWKSGFPLLESR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5% Palladium-carbon (wet, 100 mg) was added to a methanol (5 ml) solution of 1-fluoro-2-methoxy-5-methyl-3-nitrobenzene (I-25) (250 mg, 1.35 mmol), followed by stirring under hydrogen atmosphere for 30 minutes. After filtration and concentration under reduced pressure, the resulting residue was subjected to column chromatography, and the eluate with n-hexane:ethyl acetate (9:1) was concentrated under reduced pressure to obtain the entitled compound (170 mg, 81%) as a yellow oily substance.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Palladium-carbon
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
81%

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